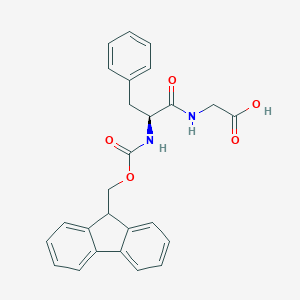

Fmoc-Phe-Gly-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWIPAQNBOEBX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462514 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169624-67-3 | |

| Record name | Fmoc-Phe-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Phe-Gly-OH chemical properties and structure

An In-Depth Technical Guide to Fmoc-Phe-Gly-OH: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-glycine (Fmoc-Phe-Gly-OH). We will delve into its core chemical properties, structure, synthesis, and critical applications in modern peptide chemistry, with a focus on providing field-proven insights and robust, self-validating protocols.

Core Concepts: Understanding Fmoc-Phe-Gly-OH

Fmoc-Phe-Gly-OH is a pivotal dipeptide building block used extensively in Solid-Phase Peptide Synthesis (SPPS). Its structure consists of a phenylalanine residue linked to a glycine residue, with the N-terminus of phenylalanine protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group.[1] This strategic design makes it an invaluable tool for the stepwise assembly of complex peptide chains.

The Fmoc protecting group is the cornerstone of its utility. It is exceptionally stable under the acidic conditions often used to cleave side-chain protecting groups, yet it can be removed cleanly and rapidly under mild basic conditions, typically with piperidine.[2][3] This orthogonality is fundamental to the Fmoc-SPPS strategy, allowing for the selective deprotection and elongation of the peptide chain without compromising the integrity of other protecting groups or the link to the solid support.

Molecular Structure and Chemical Identity

The precise arrangement of the phenylalanyl and glycine residues, capped by the bulky Fmoc group, dictates its chemical behavior and applications.

Caption: General workflow for the synthesis of Fmoc-Phe-Gly-OH.

Quality Control and Characterization

Ensuring the purity and identity of Fmoc-Phe-Gly-OH is paramount for successful peptide synthesis. A multi-faceted analytical approach is required.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A typical reversed-phase method is described below.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. For C₂₆H₂₄N₂O₅, the expected monoisotopic mass is approximately 444.17 Da. [4]Electrospray ionization (ESI) is a common method. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR include aromatic protons from the Fmoc and Phenylalanine groups (δ ~7.1-7.9 ppm), the α-protons of the amino acids, and the CH/CH₂ protons of the Fmoc group (δ ~4.2-4.4 ppm). [5][6]* Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: N-H stretch (amide), C=O stretch (carbonyls of amide, carbamate, and carboxylic acid), and aromatic C-H stretches. [5]

This protocol provides a self-validating system for determining the purity of the dipeptide building block.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).

-

Sample Prep: Dissolve ~1 mg of Fmoc-Phe-Gly-OH in 1 mL of 50:50 ACN/Water.

-

Analysis: The purity is calculated from the peak area of the main product relative to the total peak area. A purity of ≥ 98% is expected for high-quality material. [1]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-Gly-OH is primarily used as a dipeptide cassette in SPPS. The rationale for using a dipeptide building block instead of sequential single amino acid additions is to overcome synthetic challenges. For instance, coupling glycine after a bulky residue like phenylalanine can sometimes be inefficient. Using the pre-formed dipeptide can improve yields and reduce the risk of deletion sequences.

The Fmoc-SPPS Cycle

The use of Fmoc-Phe-Gly-OH follows the standard, iterative cycle of Fmoc-SPPS. The process begins with a resin-bound amino acid or peptide that has a free N-terminal amine.

Caption: The core iterative cycle of Fmoc-SPPS using Fmoc-Phe-Gly-OH.

Protocol: Manual SPPS Coupling

This protocol describes a standard, robust method for coupling Fmoc-Phe-Gly-OH to a resin-bound peptide.

-

Context: This procedure assumes 0.1 mmol scale synthesis on a swollen, deprotected peptide-resin (e.g., Rink Amide or Wang resin).

-

Causality: HBTU is chosen as the activator because it rapidly forms the active HOBt-ester of the carboxylic acid, leading to efficient coupling with minimal racemization. [7]DIPEA is a non-nucleophilic base used to activate the reaction and neutralize acidic byproducts.

-

Preparation: In a separate vessel, dissolve Fmoc-Phe-Gly-OH (3 equivalents, 0.3 mmol, 133.3 mg) and HBTU (2.9 equivalents, 0.29 mmol, 110 mg) in N,N-Dimethylformamide (DMF, ~2 mL).

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL) to the solution. The solution may turn yellow. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the vessel containing the washed and drained peptide-resin. Agitate the mixture (e.g., via nitrogen bubbling or orbital shaking) for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. A positive result (beads turn dark blue) indicates free amines are still present, and the coupling step should be repeated.

-

Washing: Once coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol: Fmoc-Deprotection

This step removes the Fmoc group from the newly added dipeptide, preparing the chain for the next coupling cycle.

-

Causality: Piperidine is a secondary amine that acts as a nucleophile, attacking the fulvene-dibenzofulvene adduct that is formed upon cleavage of the Fmoc group. This prevents the reactive fulvene from causing side reactions. [8]A 20% solution in DMF is the standard concentration, balancing reaction speed with reagent usage.

-

Treatment: Add a solution of 20% piperidine in DMF to the washed peptide-resin. Agitate for 3 minutes.

-

Drain and Repeat: Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The strong UV absorbance of the released dibenzofulvene-piperidine adduct can be used for real-time monitoring of the synthesis progress. [3]3. Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure all piperidine and the Fmoc byproduct are removed. An incomplete wash can neutralize the subsequent coupling reaction. The resin is now ready for the next coupling step.

Safety and Handling

As a fine chemical powder, Fmoc-Phe-Gly-OH requires standard laboratory precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [9]* Handling: Avoid inhalation of dust by handling in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. [9]In case of contact, wash the affected area thoroughly with water. [10]* Storage: Keep the container tightly closed in a dry, cool place (0-8 °C) to prevent degradation. [1]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Prevent release into the environment. [11]

Conclusion

Fmoc-Phe-Gly-OH is more than just a protected dipeptide; it is a strategic tool for enhancing the efficiency and success rate of solid-phase peptide synthesis. Its well-defined chemical properties, robust synthesis, and predictable reactivity within the Fmoc-SPPS workflow make it an essential component in the toolkit of chemists and researchers in drug discovery and materials science. [1]By understanding the causality behind the protocols for its use, scientists can troubleshoot and optimize their synthetic strategies, leading to higher purity target peptides.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11328236, Fmoc-Phe-Gly-OH. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11293708, Fmoc-Gly-Phe-OH. Retrieved January 4, 2026, from [Link]

-

AAPPTec, LLC. (2021). Safety Data Sheet. Retrieved January 4, 2026, from [Link]

-

AWS. (2020). Safety Data Sheet Fmoc-L-Phe-OH. Retrieved January 4, 2026, from [Link]

- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. Retrieved from [Link]

-

ResearchGate. (2009). Advances in Fmoc solid-phase peptide synthesis. Retrieved January 4, 2026, from [Link]

-

AnaSpec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 4, 2026, from [Link]

-

AOK Pharmatech. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-Phe-Gly-OH | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. Fmoc-Phe-OH - Safety Data Sheet [chemicalbook.com]

- 11. peptide.com [peptide.com]

Fmoc-Phe-Gly-OH: A Technical Guide for Advanced Peptide Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanyl-glycine, or Fmoc-Phe-Gly-OH, is a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and strategic application. We will delve into the rationale behind utilizing a pre-formed dipeptide over sequential amino acid addition, particularly in preventing common side reactions and overcoming challenges associated with "difficult sequences." Detailed protocols for its synthesis and use in SPPS are provided, underpinned by insights into the mechanistic causality of each step. This document serves as a key resource for researchers aiming to enhance the efficiency, purity, and overall yield of their synthetic peptides.

Introduction: The Strategic Importance of Fmoc-Protected Dipeptides

The fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal strategy in SPPS, prized for its base-lability which allows for mild deprotection conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] While the stepwise addition of single Fmoc-amino acids is the standard approach, the use of pre-formed Fmoc-dipeptides, such as Fmoc-Phe-Gly-OH, offers significant advantages.[3] These benefits are particularly pronounced when dealing with sequences prone to aggregation or specific side reactions, thereby improving the overall efficiency and success of the synthesis.[3]

Core Compound Specifications

Fmoc-Phe-Gly-OH is a white to off-white powder utilized as a building block in the synthesis of peptides for research and pharmaceutical development.[4][5] Its fundamental properties are summarized below:

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₂₄N₂O₅ | [5][6][7] |

| Molecular Weight | 444.49 g/mol | [5][6][7] |

| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid | [6] |

| CAS Number | 169624-67-3 | [4][5][6] |

| Appearance | White to off-white powder | [4] |

| Purity (typical) | ≥ 98% (HPLC) | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

Synthesis of Fmoc-Phe-Gly-OH

The synthesis of Fmoc-Phe-Gly-OH is a two-step process involving the protection of Phenylalanine with the Fmoc group, followed by its coupling to Glycine. The following protocol is based on well-established methods for Fmoc-amino acid and dipeptide synthesis.[8]

Part 1: Synthesis of Fmoc-Phe-OH

The initial step is the N-terminal protection of L-Phenylalanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, a method analogous to the Schotten-Baumann reaction.[8] Fmoc-OSu is generally preferred as it is more stable and less prone to side reactions like the formation of oligopeptides.[8]

Experimental Protocol:

-

Dissolution: Dissolve L-Phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution. A 1:1 mixture of dioxane and water can also be used to aid solubility. Stir until the amino acid is fully dissolved.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (~1.05 equivalents) in dioxane or acetone.

-

Reaction: Cool the amino acid solution in an ice bath. Add the Fmoc-OSu solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring. Allow the reaction to proceed for several hours at room temperature.

-

Work-up: After the reaction is complete, dilute the mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1M HCl. The Fmoc-Phe-OH product will precipitate as a white solid.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a pure white crystalline solid.

Part 2: Coupling of Fmoc-Phe-OH to Glycine

The newly synthesized Fmoc-Phe-OH is then coupled to unprotected Glycine to form the dipeptide.

Experimental Protocol:

-

Activation: Dissolve Fmoc-Phe-OH (1 equivalent) in a suitable organic solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU (1 equivalent) and an activator such as N-hydroxysuccinimide (NHS) or HOBt (1 equivalent). Stir the mixture at 0°C for 30-60 minutes to form the activated ester.

-

Coupling: In a separate flask, dissolve Glycine (1 equivalent) in an aqueous basic solution (e.g., sodium bicarbonate). Add the activated Fmoc-Phe-OH solution to the Glycine solution and stir at room temperature overnight.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described in Part 1 (acidification, precipitation, filtration, and recrystallization) to isolate the pure Fmoc-Phe-Gly-OH dipeptide.

Caption: Workflow for the two-part synthesis of Fmoc-Phe-Gly-OH.

Characterization of Fmoc-Phe-Gly-OH

The purity and identity of the synthesized Fmoc-Phe-Gly-OH should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| HPLC | A single major peak indicating high purity (typically >98%). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₆H₂₄N₂O₅ (e.g., [M+H]⁺ at m/z 445.17). |

| ¹H NMR | Characteristic peaks for the fluorenyl group (aromatic region), the phenyl group of Phenylalanine, the α- and β-protons of both amino acid residues, and the amide and carboxyl protons. The spectrum will be a composite of the individual Fmoc-Phe-OH and Glycine spectra, with shifts indicative of peptide bond formation. |

| ¹³C NMR | Resonances corresponding to the 26 carbon atoms in the molecule, including the carbonyl carbons of the Fmoc group, the peptide bond, and the carboxylic acid, as well as the aromatic and aliphatic carbons. |

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary advantage of using Fmoc-Phe-Gly-OH in SPPS is to circumvent potential issues that can arise from the stepwise coupling of Glycine after Phenylalanine.

Key Advantages:

-

Prevention of Diketopiperazine Formation: The most significant advantage is the prevention of diketopiperazine (DKP) formation. When Glycine is the second amino acid to be coupled to a resin-bound amino acid (in this case, Phenylalanine), the resulting dipeptide is highly susceptible to intramolecular cyclization upon Fmoc deprotection of the Glycine residue. This side reaction cleaves the dipeptide from the resin, terminating the synthesis. By introducing the Phe-Gly unit as a pre-formed dipeptide, this side reaction is completely avoided.

-

Improved Coupling Efficiency: In some "difficult sequences," steric hindrance can lead to incomplete coupling. Using a pre-formed dipeptide can sometimes improve the overall efficiency of chain elongation.[3]

-

Reduced Risk of Racemization: While Phenylalanine is not highly prone to racemization under standard coupling conditions, using pre-formed dipeptides can generally reduce the number of activation and coupling cycles, thereby minimizing the overall risk of racemization for sensitive residues in a long synthesis.[9]

-

Enhanced Synthesis of "Difficult Sequences": For sequences prone to aggregation due to the formation of secondary structures (e.g., β-sheets), the incorporation of a dipeptide can disrupt these interactions, leading to better solvation of the peptide chain and more efficient synthesis.[3]

Standard SPPS Protocol Using Fmoc-Phe-Gly-OH

The following is a generalized protocol for the incorporation of Fmoc-Phe-Gly-OH into a growing peptide chain on a solid support.

Experimental Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) to which the preceding amino acid has been coupled and its Fmoc group removed. Swell the resin in DMF.

-

Fmoc-Phe-Gly-OH Activation: In a separate vessel, dissolve Fmoc-Phe-Gly-OH (3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for a few minutes.

-

Coupling Reaction: Add the activated Fmoc-Phe-Gly-OH solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 15-30 minutes to remove the Fmoc group from the N-terminus of the Phenylalanine residue.

-

Washing: Wash the resin again with DMF to remove piperidine and dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.

Caption: SPPS cycle for the incorporation of Fmoc-Phe-Gly-OH.

Conclusion

Fmoc-Phe-Gly-OH is a highly valuable reagent for peptide chemists. Its core utility lies in its ability to streamline the synthesis of peptides containing the Phe-Gly sequence, most notably by preventing the chain-terminating side reaction of diketopiperazine formation. A thorough understanding of its synthesis, characterization, and strategic application in SPPS, as detailed in this guide, empowers researchers to tackle more complex peptide targets with greater confidence and success. The use of such pre-formed dipeptides is a testament to the continuous refinement of synthetic strategies aimed at maximizing purity and yield in the demanding field of peptide science.

References

- BenchChem. (2025). An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides for Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- BOC Sciences. (n.d.).

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

- Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.

- MedchemExpress. (n.d.).

- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.

- Fields, G. B., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 294-306.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Gly-OH in Modern Peptide Synthesis.

- Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 294-306.

- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.

- MedchemExpress. (n.d.). Fmoc-Gly-Gly-Phe-OH | ADC Linker. MedchemExpress.com.

- BenchChem. (2025). Fmoc-DL-Phe-OH synthesis mechanism and reaction conditions. BenchChem.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- ChemicalBook. (n.d.). Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum. ChemicalBook.

- Chem-Impex. (n.d.). Fmoc-Phe-Gly-OH. Chem-Impex.

- PubChem. (n.d.). Fmoc-Phe-Gly-OH.

- Anaspec. (n.d.). Fmoc-Phe-OH (1-13C) - 1 g. Anaspec.

- ChemicalBook. (2025, January 27). Fmoc-Phe-OH | 35661-40-6. ChemicalBook.

- Santa Cruz Biotechnology. (n.d.). Fmoc-Phe-Gly-OH. Santa Cruz Biotechnology.

- Advanced ChemTech. (n.d.). Fmoc-Phe-Gly-OH. Advanced ChemTech.

- ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Fmoc-Phe-Gly-OH | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. benchchem.com [benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Fmoc-Phe-Gly-OH for Peptide Synthesis and Drug Development

Foreword: From Empirical Art to Predictive Science

In the intricate world of peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS), the success of a synthesis often hinges on a factor that is deceptively simple yet profoundly critical: solubility. As researchers and drug development professionals, we invest significant resources into high-purity reagents, advanced synthesizers, and complex analytical techniques. Yet, the failure of a protected amino acid or peptide fragment to properly dissolve can bring an entire workflow to a halt, leading to incomplete reactions, challenging purifications, and ultimately, compromised yield and purity.[1][2]

This guide is born from extensive field experience and a deep understanding of the physicochemical principles governing peptide chemistry. We will dissect the solubility profile of a common yet crucial building block, Fmoc-Phe-Gly-OH . My objective is not merely to present a list of solvents; it is to provide you, my fellow scientists, with a causal framework for understanding why this dipeptide behaves the way it does. By moving from a trial-and-error approach to one grounded in predictive analysis and validated by robust experimental protocols, we can enhance the efficiency, reproducibility, and success of our synthetic endeavors.

Part 1: The Molecular Architecture of Fmoc-Phe-Gly-OH

To predict the solubility of Fmoc-Phe-Gly-OH, we must first understand its structure and the distinct properties of its components. The molecule's behavior in a given solvent is a direct consequence of the interplay between its functional groups.

Key Structural Features:

-

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: This large, aromatic, and highly nonpolar protecting group is the molecule's dominant feature. Its hydrophobicity is the primary reason that Fmoc-protected amino acids and peptides generally exhibit poor solubility in water but good solubility in polar aprotic organic solvents.[][7]

-

The Phenylalanine (Phe) Residue: The benzyl side chain of phenylalanine is bulky and hydrophobic, further contributing to the molecule's tendency to dissolve in organic media over aqueous solutions.[8]

-

The Glycine (Gly) Residue: As the simplest amino acid, glycine provides conformational flexibility to the dipeptide backbone but does not significantly alter the overall polarity.

-

The C-Terminal Carboxylic Acid (-COOH): This is the only primary ionizable group. At neutral pH, it is deprotonated (-COO⁻), imparting a negative charge. This makes Fmoc-Phe-Gly-OH an "acidic peptide," which, in theory, could enhance its solubility in basic aqueous solutions.[9][10] However, this single charge is often insufficient to overcome the profound hydrophobicity of the Fmoc and Phe moieties.

This structural analysis forms the basis of our Trustworthiness pillar: by understanding the molecule, we can logically predict its interactions and design self-validating experimental approaches.

Part 2: A Predictive Solubility Framework

Based on the molecular architecture, we can establish a predictive framework for the solubility of Fmoc-Phe-Gly-OH. The core principle is that "like dissolves like." The large, nonpolar surface area of the molecule dictates that it will be best solvated by solvents capable of accommodating this hydrophobicity.

Logical Relationship: Structure to Solubility

Caption: The structural features of Fmoc-Phe-Gly-OH and their predicted influence on solubility.

Qualitative Solubility Profile

The following table summarizes the predicted solubility based on first principles and extensive data from analogous compounds.[2][11] This serves as a starting point for solvent selection in your experiments.

| Solvent | Chemical Class | Predicted Solubility | Rationale & Expert Insights |

| DMF (Dimethylformamide) | Polar Aprotic | Highly Soluble | The industry standard for SPPS for a reason. Its polarity and hydrogen bond accepting capability effectively solvate the peptide backbone and the Fmoc group.[1][] |

| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Highly Soluble | A common and effective alternative to DMF, often exhibiting even better solvating properties for complex or aggregation-prone sequences.[] |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Highly Soluble | An excellent solvent for dissolving difficult peptides due to its high polarity and strong hydrogen bond accepting nature. Often used for preparing high-concentration stock solutions.[11][12] |

| ACN (Acetonitrile) | Polar Aprotic | Slightly to Moderately Soluble | Less polar than DMF or DMSO. While used in HPLC, it is not a primary choice for dissolving Fmoc-dipeptides for coupling reactions.[8] |

| DCM (Dichloromethane) | Nonpolar | Poorly Soluble | Lacks the polarity to effectively solvate the polar peptide backbone, despite being able to interact with the Fmoc group. Generally not a suitable solvent.[1] |

| Methanol / Ethanol | Polar Protic | Very Slightly Soluble | These solvents can hydrogen bond with the peptide, but their network is disrupted by the large hydrophobic Fmoc group, leading to poor solvation.[2] |

| Water | Polar Protic | Insoluble | The extreme hydrophobicity of the Fmoc and Phe groups prevents dissolution in water. The single carboxylate group is insufficient to overcome this.[13][14] |

| Aq. Bicarbonate (e.g., 0.1M NH₄HCO₃) | Basic Aqueous | Slightly Soluble | Deprotonating the carboxylic acid can aid solubility, but it is unlikely to fully dissolve the compound. Useful for specific downstream applications but not for SPPS.[10] |

Part 3: Quantitative Solubility Data (Based on Structural Analogues)

While precise, publicly available quantitative data for Fmoc-Phe-Gly-OH is limited, we can derive highly reliable estimates from closely related, well-characterized structural analogues. This approach, grounded in chemical similarity, provides actionable data for experimental design.

Disclaimer: The following data is for structurally similar compounds and should be used as an estimation. Empirical verification is essential for critical applications.[7]

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (Approx.) | Source / Notes |

| Fmoc-Gly-Gly-Phe-OH | DMSO | ~240 mg/mL | ~0.48 M | A slightly larger, yet structurally very similar tripeptide. Indicates very high solubility in DMSO.[15] |

| Fmoc-Phe-OH | DMSO | ~100 mg/mL | ~0.26 M | The parent protected amino acid. Ultrasonic assistance may be required.[12] |

| Fmoc-Gly-Gly-Phe-OH | 10% DMSO in various aqueous/oil systems | ≥ 6 mg/mL | ≥ 12 mM | Demonstrates the utility of co-solvents for formulating the peptide in systems that are not purely organic.[15][16] |

These analogue data points strongly corroborate our predictive framework: Fmoc-Phe-Gly-OH is expected to be highly soluble in DMSO and, by extension, other polar aprotic solvents like DMF and NMP.

Part 4: A Validated Protocol for Empirical Solubility Determination

Trustworthiness in science is built on verifiable methods. The following protocol is a self-validating system for accurately determining the solubility of Fmoc-Phe-Gly-OH, or any similar compound, in your own laboratory. It is adapted from established methodologies for empirical solubility testing.[2][17]

Workflow for Empirical Solubility Determination

Caption: A step-by-step workflow for the empirical determination of solubility.

Detailed Step-by-Step Methodology

Objective: To determine the approximate solubility (in mg/mL) of Fmoc-Phe-Gly-OH in a selected solvent at room temperature.

Materials:

-

Fmoc-Phe-Gly-OH (powder)

-

Analytical balance (readable to 0.1 mg)

-

2 mL glass vials with screw caps

-

Micropipettes (P200, P1000)

-

Vortex mixer

-

Small magnetic stir bars and stir plate (optional, but recommended)

-

Solvents to be tested (e.g., DMF, DMSO, ACN, Water) of high purity (anhydrous where appropriate)

Protocol:

-

Preparation:

-

Allow the vial of Fmoc-Phe-Gly-OH to equilibrate to room temperature before opening to prevent moisture condensation.

-

Label a clean, dry 2 mL vial for each solvent to be tested. If using a stir plate, add a small magnetic stir bar.

-

-

Initial Solvent Addition:

-

Using a micropipette, add a precise starting volume of the solvent (e.g., 200 µL) to the corresponding labeled vial.

-

-

Incremental Solute Addition:

-

Weigh a small, known amount of Fmoc-Phe-Gly-OH (e.g., 2.0 mg) and carefully add it to the vial containing the solvent. Record this mass.

-

-

Dissolution Attempt:

-

Securely cap the vial and vortex vigorously for 1-2 minutes. Alternatively, place it on a magnetic stir plate for 5-10 minutes.

-

-

Observation:

-

Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

If the solid has completely dissolved: The solution is not yet saturated. Proceed to step 6.

-

If undissolved solid remains: The saturation point has been reached or exceeded. Proceed to step 7.

-

-

Iterative Addition:

-

Continue adding known small increments (e.g., 2.0 mg) of Fmoc-Phe-Gly-OH to the vial. After each addition, repeat steps 4 and 5. Meticulously record the cumulative mass added.

-

-

Calculation:

-

Once the saturation point is reached (i.e., solid material persists after agitation), sum the total mass of solute that completely dissolved. For example, if you added five 2.0 mg portions (10.0 mg total) and the fifth portion did not fully dissolve, the total dissolved mass is 8.0 mg.

-

Calculate the solubility using the formula: Solubility (mg/mL) = Total Mass Dissolved (mg) / Volume of Solvent (mL) (Example: 8.0 mg / 0.2 mL = 40 mg/mL)

-

-

Repeat for Other Solvents: Repeat the entire process for each solvent you wish to test.

Part 5: Practical Recommendations & Troubleshooting

Solvent Selection Strategy for SPPS

This decision-making workflow helps translate the theoretical and empirical data into a practical choice for your synthesis.

Caption: A decision workflow for selecting the optimal solvent for Fmoc-Phe-Gly-OH.

Expert Insights on Preparing Stock Solutions:

-

Solvent Quality Matters: Always use fresh, high-purity, anhydrous grade solvents, especially for DMF and NMP. Water content can significantly reduce the solubility of Fmoc-protected peptides and interfere with coupling reactions.[11]

-

Aid Dissolution: If dissolution is slow, brief sonication in a water bath or gentle warming (to 30-40°C) can be very effective.[18][19] However, avoid prolonged heating, which could risk degradation.

-

Storage is Critical: For high-concentration stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13][15]

Conclusion

The solubility of Fmoc-Phe-Gly-OH is not a mystery but a predictable characteristic based on its distinct molecular architecture. Dominated by the large, hydrophobic Fmoc and phenylalanine moieties, it is readily soluble in polar aprotic solvents like DMF, NMP, and DMSO, and largely insoluble in aqueous and nonpolar media. While theoretical prediction and analogue data provide a robust starting point, the gold standard for any critical application remains empirical verification using a systematic protocol. By grounding our experimental choices in this fundamental understanding, we elevate the practice of peptide synthesis from a routine procedure to a controlled and predictable science.

References

-

Bio Basic. (n.d.). Peptide Solubility. Retrieved from Bio Basic Inc. [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from GenScript. [Link]

-

SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from SB-PEPTIDE. [Link]

-

de la Torre, B. G., & Andreu, D. (2016). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids, 48(6), 1437–1446. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11293708, Fmoc-Gly-Phe-OH. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11328236, Fmoc-Phe-Gly-OH. Retrieved from PubChem. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT Peptide Technologies. [Link]

-

Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from Isca Biochemicals. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Qingdao Hanhai Bio-tech Co.,Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5. Retrieved from Qingdao Hanhai Bio-tech Co.,Ltd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Gly-Phe-OH | C26H24N2O5 | CID 11293708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Phe-Gly-OH | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. biobasic.com [biobasic.com]

- 10. Solubility Guidelines for Peptides [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. genscript.com [genscript.com]

- 14. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 19. jpt.com [jpt.com]

A Senior Application Scientist's Guide to the Synthesis of Fmoc-Phe-Gly-OH

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-Phe-Gly-OH

In the landscape of modern drug discovery and peptide chemistry, dipeptides are fundamental building blocks for constructing complex therapeutic peptides and peptidomimetics. Fmoc-Phe-Gly-OH, a dipeptide composed of Phenylalanine and Glycine with an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, is a particularly valuable reagent.[1][2] Its utility stems from its role in solid-phase peptide synthesis (SPPS), where the Fmoc group provides robust protection of the N-terminus under a wide range of reaction conditions, yet can be cleaved under mild basic conditions, typically with piperidine.[3][4] This orthogonality to acid-labile side-chain protecting groups is the cornerstone of the widely adopted Fmoc-SPPS strategy.[3][4]

This guide provides an in-depth examination of the synthesis of Fmoc-Phe-Gly-OH, moving beyond a simple recitation of steps to explore the underlying chemical principles, reaction kinetics, and critical process parameters that ensure a high-yield, high-purity outcome.

Part 1: The Mechanistic Core of Peptide Bond Formation

The synthesis of Fmoc-Phe-Gly-OH involves the formation of an amide (peptide) bond between the carboxyl group of Fmoc-L-Phenylalanine (Fmoc-Phe-OH) and the amino group of Glycine (Gly). This reaction is not spontaneous and requires the "activation" of the carboxylic acid to overcome a significant energy barrier.[5][6][7] The most common and well-established method for this activation in solution-phase synthesis utilizes a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[7][8][9][10][11]

The Carbodiimide/HOBt Activation Pathway

The mechanism proceeds through a multi-step pathway designed to create a highly reactive intermediate while simultaneously suppressing common side reactions, most notably racemization of the chiral phenylalanine residue.[6][7][8]

-

Formation of the O-acylisourea Intermediate: The carboxylate of Fmoc-Phe-OH performs a nucleophilic attack on the central carbon of the carbodiimide (DCC). This forms a highly reactive, but unstable, O-acylisourea intermediate. This intermediate is susceptible to racemization via the formation of an oxazolone ring.[7][8][12]

-

Interception by HOBt: This is the critical, rate-enhancing, and racemization-suppressing step.[6][13] HOBt, being a superior nucleophile than the incoming glycine at this stage, rapidly intercepts the O-acylisourea. This reaction forms an active HOBt-ester (O-Benzotriazol-1-yl ester) and releases the carbodiimide as a urea byproduct (dicyclohexylurea, DCU).[7][9] The HOBt-ester is more stable than the O-acylisourea but significantly more reactive towards amines than the original carboxylic acid, effectively preventing the formation of the problematic oxazolone intermediate.[8][14]

-

Nucleophilic Acyl Substitution: The amino group of Glycine, acting as the nucleophile, attacks the carbonyl carbon of the HOBt-ester. This forms a tetrahedral intermediate which then collapses, forming the desired peptide bond and releasing HOBt.

-

Byproduct Formation: The protonated DCC byproduct forms dicyclohexylurea (DCU). When using DCC, DCU is notoriously insoluble in many organic solvents and precipitates out, which can be both an advantage (driving the reaction forward) and a disadvantage (complicating purification).[9][15] If DIC is used, the resulting diisopropylurea is more soluble, making it preferable for syntheses where filtration is impractical.[7][9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Phe-Gly-OH | C26H24N2O5 | CID 11328236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Features of Fmoc-Protected Dipeptides

Introduction

In the landscape of modern Solid-Phase Peptide Synthesis (SPPS), the strategic incorporation of Fmoc-protected dipeptides has emerged as a critical tool, particularly in navigating the complexities of "difficult sequences."[1][2] These pre-formed building blocks present substantial advantages over the conventional stepwise addition of single amino acids, culminating in superior purity, yield, and overall success of peptide synthesis.[1] This guide offers a comprehensive technical exploration of the key features of Fmoc-protected dipeptides, their principal applications, and detailed methodologies for their effective use in research and drug development.

The foundational chemistry of Fmoc (9-fluorenylmethoxycarbonyl) protection, first introduced by Carpino and Han, provides a milder alternative to the traditional Boc/Benzyl approach.[3][4] The Fmoc group's lability to mild bases, such as piperidine, while maintaining stability in acidic conditions, allows for true orthogonality with acid-labile side-chain protecting groups.[3][5] This fundamental principle underpins the widespread adoption of Fmoc chemistry in both academic and industrial settings, facilitating the efficient synthesis of complex peptides, including those with post-translational modifications.[3]

I. Core Directive: The Rationale for Employing Fmoc-Protected Dipeptides

The primary driver for utilizing Fmoc-dipeptides is to overcome the challenges posed by peptide chain aggregation during SPPS.[1] This phenomenon, often sequence-dependent, can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences that are challenging to separate from the target peptide.[1][6] "Difficult sequences" are typically rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) which have a propensity to form stable secondary structures like β-sheets through inter-chain hydrogen bonding.[6]

Key Advantages of Fmoc-Dipeptide Integration:

-

Prevention of Aggregation: By introducing pre-formed dipeptides, especially those with structure-disrupting features, the formation of inter-chain hydrogen bonds that lead to β-sheet structures is effectively hindered.[1][7] This disruption of secondary structure is a key strategy for improving synthetic outcomes.[8]

-

Mitigation of Diketopiperazine (DKP) Formation: DKP formation is a significant side reaction, particularly at the dipeptide stage, and is more prevalent in Fmoc-based SPPS.[9] When the N-terminal protecting group of the second amino acid is removed, the liberated amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[9] Using a pre-formed Fmoc-dipeptide bypasses this vulnerable stage.[9]

-

Improved Synthetic Efficiency and Purity: By minimizing aggregation and side reactions like DKP formation, the use of Fmoc-dipeptides leads to a higher proportion of the desired full-length peptide in the crude product.[1] This simplifies the subsequent purification process, often by reverse-phase high-performance liquid chromatography (RP-HPLC), and increases the final isolated yield.[1][10]

II. Scientific Integrity & Logic: Key Classes and Mechanistic Insights

The efficacy of Fmoc-dipeptides is rooted in their specific chemical structures. Several classes of these building blocks have been developed to address distinct challenges in SPPS.

A. Structure-Disrupting Dipeptides

These dipeptides are designed to introduce conformational "kinks" into the growing peptide chain, thereby disrupting the secondary structures that cause aggregation.

1. Pseudoproline Dipeptides

Fmoc-pseudoproline dipeptides, derived from serine or threonine, are highly effective at preventing aggregation.[7] They introduce a temporary oxazolidine ring structure that mimics the backbone conformation of proline.[7][11]

-

Mechanism of Action: The rigid ring structure of the pseudoproline disrupts the regular hydrogen bonding patterns required for β-sheet formation, improving the solvation of the peptide chain.[7] This enhanced solvation facilitates more efficient coupling and deprotection steps.[7]

-

Key Feature: The native serine or threonine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step, making this a transient modification.[7] Due to steric hindrance, these are incorporated as pre-formed dipeptide units.[7][11]

2. Dmb-Dipeptides

Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen also serve as potent aggregation disrupters.[4][8]

-

Mechanism of Action: The bulky Dmb group on the backbone nitrogen prevents its participation in intermolecular hydrogen bonding, thereby inhibiting interchain aggregation.[4]

-

Application: Fmoc-Aaa-(Dmb)Gly-OH dipeptides are particularly useful for synthesizing challenging hydrophobic peptides and for preventing aspartimide formation in sequences containing Asp-Gly.[8] Aspartimide formation is a serious side reaction in Fmoc chemistry where the aspartic acid side chain can cyclize with the backbone amide, leading to multiple by-products.[4]

B. Dipeptides for Suppressing Racemization

Certain amino acids, such as histidine and cysteine, are particularly prone to racemization during the activation step of coupling.[4][12]

-

Histidine: The imidazole side chain of histidine can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[12] Using specific Fmoc-His dipeptide building blocks can minimize this side reaction.

-

Cysteine: The choice of side-chain protecting group for cysteine can influence the degree of racemization.[4] Incorporating cysteine as part of an Fmoc-dipeptide can be a strategy to reduce this risk.

C. Dipeptides Incorporating D-Amino Acids

The inclusion of D-amino acids into peptide sequences is a common strategy in drug development to enhance proteolytic stability.[13][14]

-

Rationale: Proteases are stereospecific for L-amino acids. Peptides containing D-amino acids are less susceptible to enzymatic degradation, which can lead to a longer in vivo half-life.[13][14][15]

-

Application: Fmoc-protected dipeptides containing a D-amino acid (e.g., Fmoc-Gly-D-Ala-OH) provide a convenient way to introduce these modifications while also addressing potential synthesis challenges.

The Fmoc Deprotection Mechanism

Understanding the mechanism of Fmoc removal is crucial for troubleshooting and optimizing SPPS protocols. The process is a base-induced β-elimination that occurs in two steps:

-

A mild base, typically a secondary amine like piperidine, abstracts the acidic proton at the 9-position of the fluorene ring.[16][17][18]

-

This is followed by a β-elimination that releases dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[9][16] The reactive DBF intermediate is trapped by the secondary amine to form a stable adduct.[16][18]

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine [label="Piperidine (Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton_Abstraction [label="Proton Abstraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Fluorenyl Anion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Elimination [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="H₂N-Peptide-Resin\n+\nDibenzofulvene (DBF)\n+ CO₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Piperidine Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Proton_Abstraction [label="+", arrowhead=none]; Piperidine -> Proton_Abstraction; Proton_Abstraction -> Intermediate; Intermediate -> Beta_Elimination; Beta_Elimination -> Products; Products -> DBF_Adduct [label="DBF reacts with", style=dashed]; Piperidine -> DBF_Adduct [style=dashed, constraint=false]; } } Fmoc deprotection mechanism using piperidine.

III. Data Presentation and Experimental Protocols

A. Performance Comparison of Coupling Reagents for Dipeptide Incorporation

The successful incorporation of an Fmoc-dipeptide relies on efficient activation of its C-terminal carboxylic acid. The choice of coupling reagent is critical, especially for sterically hindered dipeptides like pseudoprolines.[7][19]

| Coupling Reagent | Reagent Type | Relative Reactivity | Key Features & Considerations | Citation(s) |

| HATU, HCTU | Aminium/Uronium Salt | Very High | Gold standard for difficult couplings; fast reaction times.[20][21] Based on HOAt, which leads to highly reactive esters and can reduce racemization.[7][20] Higher cost.[20] | [7][20][21] |

| HBTU, TBTU | Aminium/Uronium Salt | High | Very efficient for most standard couplings.[22] Based on HOBt.[23] | [7][22][23] |

| PyBOP | Phosphonium Salt | High | Offers a good balance of reactivity and stability with a low propensity for racemization.[20] | [20] |

| DIC/OxymaPure® | Carbodiimide/Additive | Moderate-High | Cost-effective and highly efficient.[20] OxymaPure is a non-explosive and highly effective alternative to HOBt.[23][24] | [20][23][24] |

B. Experimental Protocol: Manual Coupling of an Fmoc-Dipeptide

This protocol outlines the manual steps for incorporating an Fmoc-dipeptide into a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-protected dipeptide

-

Coupling Reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Washing Solvents (DMF, Dichloromethane - DCM)

-

Reaction vessel

Procedure:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.[1]

-

Activation of the Dipeptide: In a separate vessel, dissolve the Fmoc-dipeptide (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 0.95 equivalents relative to the dipeptide) in a minimal volume of DMF.[1][7]

-

Base Addition: Add DIPEA (2-10 equivalents relative to the dipeptide) to the activation mixture and mix for 1-2 minutes.[1][7] The solution will typically undergo a color change.

-

Coupling Reaction: Add the activated dipeptide solution to the washed resin. Agitate the mixture at room temperature for 1-4 hours. Reaction times may need to be extended for sterically hindered couplings.[1][19]

-

Monitoring the Coupling: Perform a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines.[1] A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction.[7]

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[1] The resin is now ready for the next Fmoc deprotection step.

// Nodes Start [label="Start: Resin-Bound Peptide\n(Fmoc-AA(n)-...-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Coupling\n(Fmoc-Dipeptide, Activator, Base in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Result: Peptide Elongated by Two Residues\n(Fmoc-AA(n+2)-AA(n+1)-...-Resin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Coupling Monitoring\n(e.g., Kaiser Test)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Monitoring [style=dashed]; Monitoring -> Coupling [label="Repeat if incomplete", style=dashed]; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat Cycle for\nFurther Elongation"]; } } General workflow for SPPS incorporating an Fmoc-dipeptide.

C. Analytical Characterization

Post-synthesis, the crude peptide must be cleaved from the resin, deprotected, and purified. The identity and purity of the final product are confirmed using a combination of analytical techniques.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and final peptide product and for purification.[14]

-

Mass Spectrometry (MS): Essential for confirming the molecular weight and sequence of the target peptide.[25] Techniques like LC-MS are powerful for analyzing complex mixtures.[25]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural and conformational analysis of the final peptide.[25]

IV. Applications in Drug Discovery and Development

The use of Fmoc-protected dipeptides is not merely a synthetic convenience but a strategic tool in the development of peptide-based therapeutics.[13][14]

-

Enhanced Pharmacokinetic Profiles: By incorporating D-amino acids or other non-canonical amino acids via dipeptide building blocks, researchers can design peptides with increased resistance to enzymatic degradation, leading to improved stability and longer half-lives in vivo.[13][14][15]

-

Synthesis of Complex Peptides: The ability to overcome aggregation allows for the successful synthesis of longer and more complex peptides, which are often required for therapeutic applications.[3]

-

Peptide Libraries: Fmoc-dipeptides are valuable building blocks for the synthesis of peptide libraries used in drug screening and discovery.[2]

-

Self-Assembled Biomaterials: Fmoc-dipeptides, such as Fmoc-diphenylalanine, are known to self-assemble into ordered nanostructures like hydrogels, which have significant potential in drug delivery and tissue engineering.[26]

Conclusion

Fmoc-protected dipeptides are indispensable building blocks in modern peptide chemistry. Their ability to mitigate common synthetic challenges such as peptide aggregation and diketopiperazine formation directly translates to higher crude purity and improved yields, particularly for "difficult sequences."[1] Specialized dipeptides, including pseudoproline and Dmb-derivatives, provide robust solutions for disrupting secondary structures, while the incorporation of D-amino acids via dipeptide units is a key strategy for enhancing the therapeutic potential of peptide drug candidates. By understanding the core features of these reagents and implementing optimized coupling protocols, researchers and drug development professionals can significantly enhance the efficiency and success rate of solid-phase peptide synthesis, accelerating innovation in the field of peptide therapeutics.

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

-

Peptide Building Blocks. (n.d.). PeptaNova. [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). National Center for Biotechnology Information. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen. [Link]

-

Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. [Link]

-

(PDF) Methods for Removing the Fmoc Group. (2025). ResearchGate. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]

-

Unlocking Peptide Synthesis: Fmoc-Amino Acid Building Blocks Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Peptide Synthesis - FAQ. (n.d.). AAPPTEC. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. (2025). ResearchGate. [Link]

-

De Novo Design and Drug Release Applications of Fmoc-Diphenylalanine Self-Assembled Hydrogels. (2025). Oreate AI Blog. [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

-

Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). ACS Omega. [Link]

-

Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020). National Center for Biotechnology Information. [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. peptide.com [peptide.com]

- 23. bachem.com [bachem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. benchchem.com [benchchem.com]

- 26. De Novo Design and Drug Release Applications of Fmoc-Diphenylalanine Self-Assembled Hydrogels - Oreate AI Blog [oreateai.com]

role of Fmoc group in solid-phase peptide synthesis

An In-depth Technical Guide to the Role of the Fmoc Group in Solid-Phase Peptide Synthesis

Authored by Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide chemistry, enabling the routine and automated synthesis of peptides for research, diagnostics, and therapeutic development. The widespread adoption and success of SPPS are largely attributable to the development of the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. This guide provides an in-depth technical examination of the pivotal role of the Fmoc group in SPPS. We will explore the chemical principles of Fmoc protection and deprotection, the concept of orthogonality, the complete synthesis cycle, and the practical considerations that ensure high-yield, high-purity peptide production. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and optimize their application of Fmoc-based peptide synthesis.

The Imperative for Protecting Groups in Peptide Synthesis

Peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids. Amino acids are bifunctional molecules, containing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH).[1] During synthesis, this bifunctionality presents a challenge: without selective protection, an incoming amino acid could react at either its N-terminus or C-terminus, leading to uncontrolled polymerization and a complex mixture of unwanted products.[1]

To enforce the correct sequence, a strategy of temporary and permanent protecting groups is essential. The α-amino group of the incoming amino acid is temporarily blocked, allowing its carboxyl group to be activated and coupled exclusively with the free amino group of the growing peptide chain, which is anchored to an insoluble resin support.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino function in modern SPPS.[3][4]

The Fmoc Group: A Chemical Masterstroke

Developed in the 1970s by Carpino and Han, the Fmoc group revolutionized peptide synthesis by offering a milder alternative to the traditional, acid-heavy Boc/Benzyl strategy.[1] Its utility stems from a unique chemical property: it is stable to acids but exceptionally labile to bases, particularly secondary amines like piperidine.[5]

This base lability is conferred by the fluorenyl ring system. The proton at the C9 position of the fluorene moiety is relatively acidic (pKa ≈ 23 in DMSO).[6] A base can easily abstract this proton, initiating a β-elimination reaction that cleaves the carbamate bond, liberating the free amine of the peptide, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[7][8]

The Principle of Orthogonality

The true power of the Fmoc strategy lies in its orthogonality.[9] In SPPS, two sets of protecting groups are used:

-

Temporary Nα-Protection: The Fmoc group, removed at every cycle under mild basic conditions.[10]

-

Permanent Side-Chain Protection: Typically tert-butyl (tBu) based groups, which are stable to the basic conditions used for Fmoc removal but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[7]

This orthogonal scheme ensures that the repetitive Nα-deprotection steps do not affect the side-chain protecting groups, preventing the formation of side-product peptides and preserving the integrity of the final molecule.[1][11]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support resin.[3][12]

Caption: The core iterative workflow of the Fmoc-SPPS cycle.

The cycle consists of three primary stages performed repeatedly:

-

Fmoc Deprotection: The resin-bound peptide is treated with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF), to remove the N-terminal Fmoc group.[3][13]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct.[14] This step is critical to prevent side reactions and ensure a clean coupling environment.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and added to the resin. The activated carboxylic acid reacts with the newly freed N-terminal amine of the peptide chain, forming a new peptide bond.[12]

This cycle is repeated until the desired peptide sequence is assembled.

Mechanism of Fmoc Deprotection

The deprotection reaction is a base-catalyzed β-elimination. The secondary amine (piperidine) serves a dual purpose: it acts as the base to initiate the cleavage and as a nucleophilic scavenger for the resulting dibenzofulvene (DBF) electrophile, preventing it from reacting with the newly deprotected amine.[7]

Caption: The chemical mechanism of base-mediated Fmoc deprotection.

Comparative Analysis: Fmoc vs. Boc Strategy

The Fmoc strategy has largely superseded the older Boc (tert-butyloxycarbonyl) strategy for routine peptide synthesis due to its milder conditions and enhanced compatibility.[9]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc)[9] | tert-butyloxycarbonyl (Boc)[11] |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (mild base)[13] | Trifluoroacetic Acid (TFA) (strong acid)[11] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[7] | Very strong acid-labile (e.g., Bzl)[11] |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[2] | Hydrofluoric Acid (HF) (highly corrosive)[1] |

| Key Advantage | Milder conditions, orthogonality, automation-friendly, UV monitoring.[1][9] | Effective for hydrophobic/aggregation-prone sequences.[9] |

| Key Disadvantage | Cost of reagents can be higher; potential for base-induced side reactions.[][16] | Harsh acidic conditions; requires specialized, hazardous equipment (HF).[1] |

Key Reagents and Protocols in Fmoc-SPPS

Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives are sometimes employed to mitigate side reactions or overcome difficult deprotections.[17]

| Reagent | Typical Concentration | Use Case & Comments |

| Piperidine | 20-50% (v/v) in DMF | The gold standard for efficient Fmoc removal.[13] |

| Piperazine | 10% (w/v) in DMF/EtOH | Milder base, can reduce aspartimide formation.[18][19] |

| DBU | 2-5% (v/v) in DMF | Very strong, non-nucleophilic base for rapid deprotection of hindered residues. Often used with a piperidine scavenger.[7][20] |

Coupling Reagents

The formation of the peptide bond requires the activation of the incoming amino acid's carboxylic acid. This is achieved using coupling reagents.[21]

| Reagent Class | Examples | Mechanism & Key Features |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Form highly reactive active esters. Fast, efficient, and widely used. HATU is particularly effective for difficult couplings.[21][22] |

| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency with low racemization. Byproducts can sometimes be difficult to remove.[21] |

| Carbodiimides | DIC, EDC | Form an O-acylisourea intermediate. DIC is common in automated synthesis as its urea byproduct is soluble. Often used with additives like HOBt or Oxyma Pure to suppress racemization.[23][24] |

Experimental Protocols

Volumes are based on a 0.1 mmol synthesis scale.

Protocol 1: Standard Fmoc Deprotection [3][25]

-

Swell the peptide-resin in 5-10 mL of DMF for at least 30 minutes.

-

Drain the DMF.

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF adduct. The resin is now ready for coupling.

Protocol 2: Amino Acid Coupling with HBTU [3]

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

-

Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the vial to begin activation.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin from Protocol 1.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Protocol 3: Final Cleavage and Deprotection [3]

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.

-

Prepare the cleavage cocktail. A common choice is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

-

Add 5-10 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. This cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

-

A white precipitate (the crude peptide) should form. Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Challenges and Mitigation in Fmoc Chemistry

While robust, the Fmoc strategy is not without potential pitfalls, primarily related to its use of a base.

-

Aspartimide Formation: In sequences containing aspartic acid (Asp), the side-chain carboxylate can attack the peptide backbone, especially when followed by residues like Glycine or Serine. This can lead to chain termination or the formation of β-aspartyl iso-peptides.[16]

-

Mitigation: Adding 0.1 M HOBt to the piperidine deprotection solution or using a milder base like piperazine can suppress this side reaction.[17]

-

-

Diketopiperazine (DKP) Formation: At the dipeptide stage, the free N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is most common with Proline in the first or second position.[16]

-

Mitigation: Using a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) or coupling the first two amino acids as a pre-formed dipeptide can prevent DKP formation.[16]

-

-

Racemization: Cysteine and Histidine are particularly prone to racemization (loss of stereochemical integrity) during the base-mediated activation step for coupling.[26]

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to the success and ubiquity of modern solid-phase peptide synthesis. Its unique base-lability, combined with the use of acid-labile side-chain protecting groups, creates a truly orthogonal system that allows for the efficient, high-fidelity assembly of complex peptide chains under mild conditions.[1][9] This has made Fmoc-SPPS highly amenable to automation and the synthesis of sensitive, modified peptides that were previously inaccessible.[1] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions, as detailed in this guide, empowers researchers to harness the full potential of this elegant chemical strategy, paving the way for new discoveries in science and medicine.

References

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

-

Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

PubMed. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

-

PubMed. (2019). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Fmoc Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

Oxford Academic. (1997). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]